{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a combination of piperidine and piperazine rings, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common synthetic methods include:
Suzuki–Miyaura Coupling: This method is used to form carbon-carbon bonds between the piperidine and piperazine rings and the aromatic substituents.
Nucleophilic Substitution: Introduction of the methanesulfonyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Levocetirizine: A piperazine derivative with anti-allergic properties.
Promethazine: A piperidine derivative used as an antihistamine.
Uniqueness: 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to its combination of piperidine and piperazine rings, along with the specific functional groups that confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H30ClN3O4S |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O4S/c1-32-23-10-8-22(9-11-23)26-13-15-27(16-14-26)24(29)20-3-2-12-28(17-20)33(30,31)18-19-4-6-21(25)7-5-19/h4-11,20H,2-3,12-18H2,1H3 |
InChI Key |
UMEKTYWPQGXQFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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